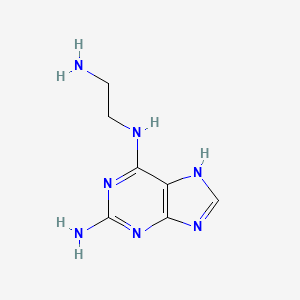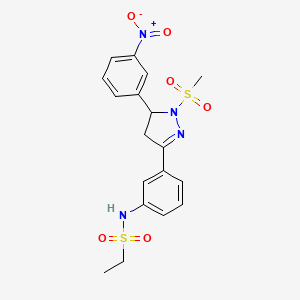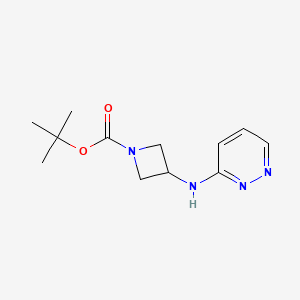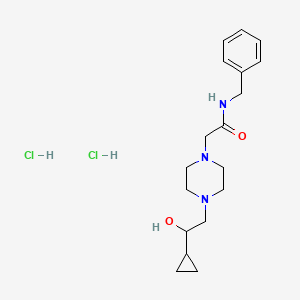
N6-(2-aminoethyl)-9H-purine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-(2-aminoethyl)-9H-purine-2,6-diamine is a derivative of the purine family, a group of heterocyclic aromatic organic compounds. Purines are widely studied due to their role as components of DNA and RNA, where they function as the primary building blocks of genetic material. The specific compound , this compound, is of interest for its potential applications in medicinal chemistry and biochemistry.
Synthesis Analysis
The synthesis of this compound-related compounds involves several steps, including N-methylation and nucleophilic substitution reactions. For instance, N-Methoxy-9-methyl-9H-purin-6-amines, which are structurally related to the compound of interest, can be synthesized by N-methylation of known 6-chloropurines, followed by a displacement of the chlorine . Additionally, novel 6-[N,N-bis(2-hydroxyethyl)amino]purine nucleosides, which share a similar substitution pattern on the purine ring, have been prepared using a nucleophilic substitution reaction of 6-chloropurine nucleosides with diethanolamine under microwave irradiation in neat water .
Molecular Structure Analysis
The molecular structure of purine derivatives, including this compound, is characterized by the presence of various substituents that can influence the behavior of the molecule, such as tautomerism. Tautomerism is a phenomenon where a chemical compound exists in two (or more) readily interconvertible structures that are different in the position of a proton and the double bond. The tautomeric forms of N-Methoxy-9-methyl-9H-purin-6-amines were identified using NMR methods, which is a technique that could similarly be applied to analyze the tautomeric nature of this compound .
Chemical Reactions Analysis
The reactivity of N6-substituted purine derivatives can vary significantly depending on the nature of the substituents. For example, N-Methoxy-9-methyl-9H-purin-6-amines with alkyl, alkoxy, or amino substituents at the 2 position can undergo alkylation reactions, leading to a mixture of N-7- and N6-benzylated products . However, those with strongly electronegative substituents at C-2 show limited reactivity under similar conditions. This suggests that the chemical reactivity of this compound would also be influenced by its aminoethyl group at the N6 position.
Physical and Chemical Properties Analysis
The physical and chemical properties of N6-substituted 2-aminopurine derivatives have been explored through various studies. These compounds exhibit distinct ultraviolet absorption spectra and behavior in alkali . The mutagenic properties of these analogues have also been tested, showing activity in bacterial strains such as Salmonella typhimurium TA1530 . These findings provide a foundation for understanding the properties of this compound, as the presence of the aminoethyl group is likely to impact its physical, chemical, and biological properties.
科学的研究の応用
Pharmacokinetics and Biological Activity
- N6-(2-aminoethyl)-9H-purine-2,6-diamine derivatives, such as BP-14 and BP-20, are cyclin-dependent kinase inhibitors with significant biological activity. A study developed and validated a liquid chromatography-tandem mass spectrometry method to determine these compounds in rat plasma. This method was applied to a pharmacokinetic study of BP-14 and BP-20 in vivo in rats, which included plasma pharmacokinetics, tissue distribution, and excretion (Široká et al., 2018).
Synthesis and Stereochemistry
- Research on cobalt(III) complexes containing purinethiones and related ligands, including derivatives of this compound, revealed insights into the stereochemistry and coordination patterns of these complexes. This study contributes to understanding the chemical behavior and potential applications of such compounds in various fields (Yamanari et al., 1996).
Chemical Synthesis and Tautomerism
- The synthesis and tautomerism of this compound and its derivatives were explored in studies focusing on synthetic strategies and the structural dynamics of these compounds. This research is crucial for understanding the chemical properties and potential applications in medicinal chemistry and other areas (Roggen & Gundersen, 2008).
Anticancer Activities
- Investigations into the antitumor properties of 2,6-diamino-substituted purines, similar to this compound, have shown these compounds act as inhibitors of specific kinases and affect cancer cell cycle progression. This research opens possibilities for the development of new anticancer agents (Bosco et al., 2018).
Chemical Reactions and Complex Formation
- Studies on the reactions of Pd(II) with chelate-tethered 2,6-diaminopurine derivatives, which are structurally related to this compound, have provided insights into the coordination chemistry and potential applications in catalysis or material science (Galindo et al., 2009).
Hydrogen Bonding and Functionalization
- Research on the Rh-catalyzed selective C-H functionalization of 6-arylpurines, related to this compound, highlighted the role of hydrogen bonding in directing C-H bond activation. This study is significant for developing new methodologies in organic synthesis (Kim et al., 2014).
Safety and Hazards
作用機序
Target of Action
N6-(2-aminoethyl)-9H-purine-2,6-diamine, also known as 2-Aminoadenine or 2,6-diaminopurine, is a derivative of adenine and is used as an adenine analogue to study the structural properties of nucleic acids . It primarily targets DNA and RNA molecules, specifically interacting with thymine in DNA .
Mode of Action
The compound forms three hydrogen bonds with thymine, violating the traditional Watson-Crick base pairing . This unique interaction affects the local flexibility of DNA and prevents interaction with helix-bending proteins . This can potentially alter the structure and function of the DNA molecule.
Biochemical Pathways
It is known that the compound can influence the structural properties of nucleic acids, which can potentially affect various biochemical pathways involving dna and rna .
Result of Action
The primary molecular effect of this compound is the alteration of the structural properties of DNA. By forming three hydrogen bonds with thymine, it can affect the local flexibility of DNA and prevent interaction with helix-bending proteins
特性
IUPAC Name |
6-N-(2-aminoethyl)-7H-purine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N7/c8-1-2-10-5-4-6(12-3-11-4)14-7(9)13-5/h3H,1-2,8H2,(H4,9,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXHVNKVDXBPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-((7-acetamido-6-(benzyloxy)-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoate](/img/structure/B3019123.png)
![6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B3019128.png)

![1-(o-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3019131.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B3019132.png)

![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3019134.png)

![Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B3019139.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B3019140.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3019144.png)